molecular formula C17H18INO B297370 N-(4-iodo-2-isopropylphenyl)-3-methylbenzamide

N-(4-iodo-2-isopropylphenyl)-3-methylbenzamide

Cat. No. B297370
M. Wt: 379.23 g/mol
InChI Key: DTDCCMCGRDOENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodo-2-isopropylphenyl)-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as JNJ-1661010 and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-isopropylphenyl)-3-methylbenzamide is not fully understood. However, it has been suggested that this compound acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes such as pain, inflammation, and mood.
Biochemical and physiological effects:
N-(4-iodo-2-isopropylphenyl)-3-methylbenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-iodo-2-isopropylphenyl)-3-methylbenzamide in lab experiments is its selectivity for the FAAH enzyme. This allows researchers to study the effects of endocannabinoids on various physiological processes without interfering with other enzymes or receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-iodo-2-isopropylphenyl)-3-methylbenzamide. One area of interest is its potential use in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. Another area of research is the development of more potent and selective FAAH inhibitors for clinical use. Finally, the effects of long-term administration of this compound on various physiological processes need to be studied to determine its safety and efficacy.
Conclusion:
In conclusion, N-(4-iodo-2-isopropylphenyl)-3-methylbenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its selectivity for the FAAH enzyme makes it an attractive target for the development of new drugs for the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in long-term administration.

Synthesis Methods

The synthesis of N-(4-iodo-2-isopropylphenyl)-3-methylbenzamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 4-iodo-2-isopropylbenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(4-iodo-2-isopropylphenyl)-3-methylbenzamide has been extensively studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, analgesic, and anticonvulsant activities. In addition, this compound has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

Molecular Formula

C17H18INO

Molecular Weight

379.23 g/mol

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)-3-methylbenzamide

InChI

InChI=1S/C17H18INO/c1-11(2)15-10-14(18)7-8-16(15)19-17(20)13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,19,20)

InChI Key

DTDCCMCGRDOENM-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)I)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.